Norglipin

Description

Norglipin as a Chemical Entity: Historical Context and Nomenclature

The history of this compound is intrinsically linked to the development of nortropane alkaloids and benzilate esters, two classes of compounds with significant medicinal applications. Nortropane alkaloids, characterized by their specific bicyclic molecular structure, have a long history in traditional medicine and have been the basis for the development of various modern drugs. nih.govresearchgate.netwikipedia.org Similarly, benzilate esters have been explored for their pharmacological properties. beilstein-journals.orgnih.govorganic-chemistry.orgresearchgate.net

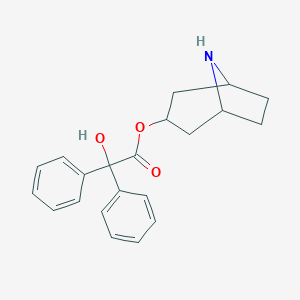

This compound itself, with the Chemical Abstracts Service (CAS) number 16444-19-2 , has the IUPAC name [(1R,5S)-8-azabicyclo[3.2.1]octan-3-yl] 2-hydroxy-2,2-diphenylacetate . chemicalbook.comchemicalbook.com It is also known by synonyms such as Nortropane Benzilate and is recognized as a related compound to Trospium Chloride, where it is sometimes referred to as Trospium Chloride Impurity B.

| Property | Value |

|---|---|

| CAS Number | 16444-19-2 |

| Molecular Formula | C21H23NO3 |

| Molecular Weight | 337.41 g/mol |

| IUPAC Name | [(1R,5S)-8-azabicyclo[3.2.1]octan-3-yl] 2-hydroxy-2,2-diphenylacetate |

Role of this compound in the Synthesis and Quality Control of Related Pharmaceutical Compounds

This compound's primary role in the pharmaceutical industry is associated with the synthesis and quality control of the antidiabetic drug Glimepiride. nih.govtandfonline.comresearchgate.net During the manufacturing process of Glimepiride, impurities can arise, and it is crucial to identify and control these to ensure the safety and efficacy of the medication. researchgate.netjparonline.comnuph.edu.ua

This compound has been identified as a potential process-related impurity in the synthesis of Glimepiride. As such, it serves as a critical reference standard for pharmaceutical quality control. pharmacopeia.cndrugfuture.comsigmaaldrich.com Reference standards are highly purified compounds used as a benchmark for analytical tests. researchgate.net By comparing the analytical profile of a batch of Glimepiride to the this compound reference standard, manufacturers can accurately identify and quantify the presence of this specific impurity.

The use of this compound as a reference standard is essential for:

Method Validation: Ensuring that the analytical methods used for quality control are accurate, precise, and specific for detecting this compound.

Purity Testing: Quantifying the level of this compound in the final Glimepiride product to ensure it does not exceed the limits set by regulatory authorities like the European Pharmacopoeia (Ph. Eur.) and the United States Pharmacopeia (USP). pharmacopeia.cndrugfuture.com

Stability Studies: Assessing the degradation of Glimepiride over time, as this compound could potentially be a degradation product.

Various analytical techniques, particularly High-Performance Liquid Chromatography (HPLC), are employed to separate and quantify Glimepiride from its impurities, including this compound. nih.govresearchgate.netjparonline.com

Current Research Landscape Pertaining to this compound

The current body of scientific literature focusing directly on this compound as a primary subject of investigation is limited. The majority of research that mentions this compound does so in the context of its role as an impurity or a reference standard for other pharmaceutical compounds, primarily Glimepiride.

There is a significant amount of research on the broader classes of compounds to which this compound belongs. For instance, the synthesis and biological activities of various nortropane derivatives continue to be an active area of research due to their diverse pharmacological potential. nih.govmdpi.comresearchgate.net Similarly, studies on benzilate esters and their potential applications are ongoing.

However, dedicated studies on the pharmacological, toxicological, or potential therapeutic properties of this compound itself are not prominent in the current scientific landscape. Future research could potentially explore these aspects, but for now, its significance remains firmly rooted in the realm of pharmaceutical analysis and quality assurance.

Structure

3D Structure

Properties

CAS No. |

16444-19-2 |

|---|---|

Molecular Formula |

C21H23NO3 |

Molecular Weight |

337.4 g/mol |

IUPAC Name |

[(1R,5S)-8-azabicyclo[3.2.1]octan-3-yl] 2-hydroxy-2,2-diphenylacetate |

InChI |

InChI=1S/C21H23NO3/c23-20(25-19-13-17-11-12-18(14-19)22-17)21(24,15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-10,17-19,22,24H,11-14H2/t17-,18+,19? |

InChI Key |

HIIVXBCWDPCZJA-DFNIBXOVSA-N |

SMILES |

C1CC2CC(CC1N2)OC(=O)C(C3=CC=CC=C3)(C4=CC=CC=C4)O |

Isomeric SMILES |

C1C[C@H]2CC(C[C@@H]1N2)OC(=O)C(C3=CC=CC=C3)(C4=CC=CC=C4)O |

Canonical SMILES |

C1CC2CC(CC1N2)OC(=O)C(C3=CC=CC=C3)(C4=CC=CC=C4)O |

Pictograms |

Irritant |

Synonyms |

α-Hydroxy-α-phenylbenzeneacetic Acid (3-endo)-8-Azabicyclo[3.2.1]oct-3-yl Ester; N-Desmethyl Tropan-3α-yl-(2-hydroxy-2,2-diphenyl)acetate; _x000B_1αH,5αH-Nortropan-3α-ol Benzilate; |

Origin of Product |

United States |

Advanced Synthetic Strategies for Norglipin and Its Analogues

Retrosynthetic Analysis of Norglipin

The synthesis of this compound typically involves the construction of its core bicyclic tropane-like structure and the subsequent attachment of the diphenylglycolic acid moiety. Historically, one approach to preparing nortropine (B26686) benzilate, a compound structurally related to this compound, involved starting with tropine (B42219). This method entailed the protection of tropine with a benzyloxycarbonyl (CBZ) group, followed by esterification with α-chloro-diphenylacetyl chloride in the presence of pyridine. The resulting α-chloro-diphenylacetic acid-CBZ-N-deetropine ester then underwent hydrolysis of the chlorine to a hydroxyl group, and finally, deprotection of the CBZ group via hydrogenation with palladium-on-carbon (Pd-C) to yield nortropine diphenylglycolate. synthinkchemicals.comchemnet.com

More recently, an improved and more efficient method for preparing diphenylglycolic acid deuterated ester (this compound) has been disclosed. This contemporary strategy commences with tropine as the starting material. The key initial step involves the transesterification of tropine with diphenyl hydroxy acetyl imidazole (B134444) to form tropine benzilate. This intermediate is subsequently subjected to a demethylation process to yield nortropine benzilate, which is this compound. synthinkchemicals.comchemnet.com

Stereospecific and Stereoselective Synthesis of this compound

The defined stereochemistry of this compound, particularly as the (1R,3r,5S) isomer in its hydrochloride salt, is critical due to its role as an intermediate for stereospecific pharmaceuticals like Trospium Chloride. pharmaffiliates.com Therefore, the synthetic routes must inherently account for and control these stereocenters.

Control of Stereochemistry in this compound Synthesis

Control over the stereochemistry in this compound synthesis is primarily achieved by leveraging the pre-existing stereochemistry of the tropine scaffold. The selection of reaction conditions and reagents is crucial to ensure that the subsequent chemical transformations occur without racemization or epimerization at the sensitive stereocenters. The development of "mild reaction conditions" in newer synthetic methods contributes to better control over the reaction pathway, minimizing undesired side reactions that could compromise stereochemical integrity. synthinkchemicals.com

Novel Catalytic and Green Chemistry Methodologies for this compound Production

Recent advancements in this compound synthesis have focused on developing methodologies that are not only efficient but also environmentally conscious. A notable improved method for this compound production is characterized by its mild reaction conditions, short reaction time, and simplified operation, leading to high yields and easier purification of the final product. synthinkchemicals.comchemnet.com

Specifically, the demethylation reaction within this novel process is highlighted as being "extremely mild," resulting in high yields, low cost, and minimal environmental pollution. synthinkchemicals.comchemnet.com This contrasts sharply with older methods, such as those employing phosphorus pentachloride (PCl₅) and pyridine, which were associated with significant environmental pollution, operational complexities, high costs, and difficulties in product purification. synthinkchemicals.comchemnet.com The shift towards such greener and more efficient synthetic routes is indicative of a broader trend in pharmaceutical intermediate manufacturing.

Purification and Characterization of Synthetic this compound Products

Achieving high purity for this compound is paramount, especially given its use as a pharmaceutical intermediate. Synthetic this compound products undergo rigorous purification and characterization to confirm their identity, purity, and structural integrity.

Chromatographic Techniques for High-Purity this compound

Chromatographic techniques are indispensable for the purification and analysis of this compound. High-Performance Liquid Chromatography (HPLC) is a primary method employed to assess the purity of this compound, with products typically achieving a purity of ≥95%. HPLC is also utilized for the precise determination of this compound content, with reported purities reaching up to 99.6%. synthinkchemicals.com

Beyond chromatography, Nuclear Magnetic Resonance (NMR) spectroscopy is a crucial tool for the comprehensive structural characterization of synthetic this compound, providing detailed information about its molecular structure and confirming its identity.

Table 1: Representative Yields from this compound Synthetic Pathways

| Synthetic Step / Method | Reported Yield | Reference |

| Older Method (Total Yield) | ~60% | synthinkchemicals.comchemnet.com |

| Newer Method (Overall) | High Yield | synthinkchemicals.comchemnet.com |

| Diphenyl glycolic acid dehydrobenzoate hydrochloride | 80% | synthinkchemicals.comchemnet.com |

| Diphenylglycolic acid ester | 89% | synthinkchemicals.com |

| Diphenylglycolic acid dehydrotropine ester HCl | 75% (99.6% content by HPLC) | synthinkchemicals.com |

| Diphenylcarbamic acid imide | 94.5% | chemnet.com |

| Benzoic acid benzoate (B1203000) (intermediate) | 90.0% | chemnet.com |

Pharmacological Profiling of Norglipin S Muscarinic Cholinergic Activity

Structure-Activity Relationship (SAR) Studies on Norglipin's Pharmacological Profile

Identification of Structural Determinants for Muscarinic Affinity and Selectivity

The affinity and selectivity of this compound for the five muscarinic acetylcholine (B1216132) receptor subtypes (M1-M5) are dictated by the specific interactions between its chemical structure and the receptor's binding pocket. Analysis of this compound's core scaffold reveals several key structural motifs that are crucial for its muscarinic activity.

A central feature of this compound is its positively charged nitrogen atom, typically a quaternary ammonium (B1175870) or a protonated tertiary amine. This cationic head is essential for the initial ionic interaction with a highly conserved aspartate residue in the third transmembrane domain (TM3) of all muscarinic receptor subtypes. nih.gov The trimethylammonium group is generally considered optimal for maximal muscarinic activity. pharmacy180.com Any modification to this group, such as reducing the number of methyl groups, tends to decrease the compound's potency.

Beyond this primary interaction, the selectivity of this compound for specific receptor subtypes is governed by the nature and spatial arrangement of its other functional groups. The ester group within the this compound structure contributes significantly to its binding affinity. pharmacy180.com The length and branching of the alkyl chain, as well as the presence of aromatic or heterocyclic rings, create opportunities for van der Waals forces, hydrogen bonding, and hydrophobic interactions with non-conserved amino acid residues in the binding sites of the different muscarinic subtypes.

Studies involving site-directed mutagenesis have been instrumental in mapping these interactions. For instance, specific tyrosine and threonine residues in the transmembrane domains are known to form hydrogen bonds with the ester and hydroxyl moieties of muscarinic ligands. nih.gov The presence of a hydrophobic pocket in certain subtypes allows for the accommodation of bulky aromatic groups, which can enhance selectivity.

The stereochemistry of this compound is another critical factor. As with many cholinergic agents, muscarinic receptors exhibit stereoselectivity. pharmacy180.com One enantiomer of this compound may display significantly higher affinity and/or a different selectivity profile compared to its mirror image. This is due to the three-dimensional arrangement of atoms, which must complement the chiral environment of the receptor's binding site for optimal interaction.

The following table summarizes the key structural features of this compound and their putative roles in muscarinic receptor binding:

| Structural Feature | Putative Role in Muscarinic Binding | Reference |

| Cationic Head (Quaternary Ammonium/Protonated Amine) | Primary ionic interaction with conserved aspartate in TM3. | nih.govpharmacy180.com |

| Ester Linkage | Hydrogen bonding with specific amino acid residues. | pharmacy180.com |

| Alkyl/Aryl Side Chains | Hydrophobic and van der Waals interactions; influences subtype selectivity. | nih.gov |

| Stereocenter(s) | Determines the three-dimensional fit within the chiral binding pocket. | pharmacy180.com |

Design and Synthesis of this compound Derivatives with Modulated Activities

Building upon the understanding of this compound's structure-activity relationships (SAR), medicinal chemists have designed and synthesized a series of derivatives with the aim of modulating their affinity, selectivity, and efficacy at muscarinic receptors. These efforts are guided by the goal of developing compounds with more targeted therapeutic actions and potentially fewer side effects.

One common strategy involves the systematic modification of the side chains attached to the core scaffold. For example, altering the length and bulk of an alkoxy chain has been shown in analogous series to produce a U-shaped curve in binding affinity, with an optimal chain length for M1 receptor selectivity. nih.gov By synthesizing this compound derivatives with varying alkyl and aryl substituents, researchers can probe the steric and electronic requirements of the binding pockets of different muscarinic subtypes.

Another approach focuses on replacing the ester group with more stable bioisosteres, such as ethers or ketones. pharmacy180.com This can lead to compounds with improved chemical stability and potentially altered pharmacological profiles. The synthesis of such derivatives often involves multi-step reaction sequences, starting from commercially available precursors and employing standard organic chemistry transformations.

The introduction of conformational constraints, such as incorporating the core structure into a rigid ring system, is a powerful technique for enhancing selectivity. By locking the molecule into a specific conformation, it is possible to favor binding to one receptor subtype over others. The synthesis of these conformationally restricted analogs can be challenging but offers the potential for highly selective ligands.

The following table presents a hypothetical series of this compound derivatives and the rationale behind their design:

| Derivative | Modification from this compound | Design Rationale |

| NG-02 | Replacement of ester with an ether linkage. | To increase chemical stability and explore alternative hydrogen bonding interactions. |

| NG-05 | Introduction of a phenyl group on the side chain. | To probe for hydrophobic interactions and potentially enhance M1/M4 selectivity. |

| NG-08 | Cyclization of the ethylamine (B1201723) side chain. | To introduce conformational rigidity and improve subtype selectivity. |

| NG-11 | Isosteric replacement of the ester carbonyl with a sulfone. | To alter the electronic properties and hydrogen bonding capacity of the molecule. |

The synthesized derivatives are then subjected to a battery of in vitro assays to determine their binding affinities (Ki values) and functional activities (EC50 or IC50 values) at each of the five muscarinic receptor subtypes. This data allows for the construction of detailed SAR tables, which guide further rounds of design and synthesis in an iterative process aimed at optimizing the desired pharmacological profile.

Information on "this compound" as a Pharmaceutical Impurity is Not Available in Public Scientific Literature

Following a comprehensive search of public scientific databases and chemical literature, no specific information or research data could be found for a chemical compound identified as "this compound" in the context of pharmaceutical impurity analysis. The requested article, focusing on the development of analytical methods, its role as a reference standard, and its impact on Active Pharmaceutical Ingredient (API) purity, cannot be generated due to the absence of available scientific and technical data on this specific compound.

The development and validation of analytical methods for pharmaceutical impurities are highly specific to the chemical structure and properties of the impurity itself. Methodologies such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) are tailored to accurately detect and quantify particular substances. Without foundational data on "this compound," including its chemical structure, origin, and relationship to any specific API, it is not possible to provide scientifically accurate information for the following outlined topics:

Norglipin in Pharmaceutical Impurity Reference Standards and Analytics

Impact of Norglipin Impurity Levels on Active Pharmaceutical Ingredient (API) Purity:Without identification and characterization, the potential impact of "this compound" on the safety, efficacy, or stability of any API is unknown and cannot be discussed.

In pharmaceutical research and quality control, impurity profiling is a critical and precise science. The identity of every compound must be rigorously established. As "this compound" does not appear in the accessible scientific record as a known pharmaceutical impurity, a detailed, factual article as requested cannot be constructed.

Should "this compound" be an alternative or internal name for a known impurity of a specific drug, providing the standard chemical name or the associated API would be necessary to locate relevant analytical data.

Emerging Research Avenues and Methodological Advancements for Norglipin

Computational Chemistry and Molecular Modeling of Norglipin-Receptor Interactions

Computational chemistry and molecular modeling approaches play a vital role in elucidating the intricate interactions between small molecules like this compound and their biological targets, particularly G protein-coupled receptors (GPCRs) such as muscarinic receptors. While specific detailed computational studies focusing solely on this compound are not extensively documented in publicly accessible literature, the compound's structural characteristics and its role as a precursor to Trospium Chloride, a known muscarinic antagonist, underscore its amenability to such investigations.

Molecular docking simulations can predict the preferred binding orientations and conformations of this compound within the binding pockets of muscarinic receptor subtypes (M1-M5). These studies can provide insights into key residues involved in ligand recognition and the nature of intermolecular forces, such as hydrogen bonding and hydrophobic interactions. Furthermore, molecular dynamics (MD) simulations could offer a dynamic perspective, revealing conformational changes in both the ligand and the receptor upon binding, and assessing the stability of the this compound-receptor complex over time. Quantum mechanics/molecular mechanics (QM/MM) methods could be employed to accurately describe the electronic properties and reaction mechanisms at the active site. The application of these computational tools can significantly aid in understanding the molecular basis of this compound's muscarinic activity and guide the rational design of novel ligands with improved affinity or selectivity profiles.

Potential for this compound as a Research Tool in Muscarinic Receptor Biology

This compound holds significant potential as a research tool in the study of muscarinic receptor biology, primarily due to its demonstrated M-cholino-blocking activity. Early research, such as the study by A. B. Kosmachev and colleagues, focused on the synthesis of this compound and an investigation into the selectivity of its M-cholino-blocking activity. absin.cnnist.govpharmaffiliates.comsynthinkchemicals.com These studies are fundamental in characterizing the pharmacological profile of the compound.

The investigation into this compound's muscarinic receptor selectivity provides critical data for its utility as a probe. By understanding its preferential binding to certain muscarinic receptor subtypes or its differential effects on various tissues, researchers can employ this compound to:

Discriminate Receptor Subtypes: Utilize this compound to selectively modulate specific muscarinic receptor subtypes in complex biological systems, aiding in the functional characterization of each subtype.

Elucidate Signaling Pathways: Employ this compound to dissect the downstream signaling pathways activated or inhibited by particular muscarinic receptors, contributing to a deeper understanding of cholinergic neurotransmission.

Investigate Receptor Mechanisms: Use this compound as a chemical probe to study receptor desensitization, internalization, or allosteric modulation, offering insights into the dynamic nature of muscarinic receptor function.

The quantitative data from the selectivity studies are crucial for defining this compound's role as a research tool. For instance, early findings on this compound (referred to as "I") and its hydrobromide salt ("II.HBr") provided insights into their M-cholinoblocking activity and selectivity ratios. pharmaffiliates.com

Table 1: Representative M-Cholino-Blocking Activity Data for this compound and its Hydrobromide Salt pharmaffiliates.com

| Compound | Activity/Selectivity Ratio (Example Values) |

| This compound (I) | 1.01 ± 0.04, 0.59 ± 0.03, 1.7, 1.90 ± 0.65, 0.54 ± 0.14, 3.5, 0.50 ± 0.12, 0.19 ± 0.05, 2.6, 0.72 ± 0.18, 5.6 ± 1.5, 0.14 |

| This compound HBr (II.HBr) | 5.40 ± 0.18, 44.0 ± 1.7, 0.12, 195.0 ± 9.3, 22.5 ± 1.1, 8.7, 62.6 ± 2.8, 28.3 ± 1.2, 2.2, 20.5 ± 0.84, 17.10 ± 0.75, 1.2 |

Note: The specific units and exact interpretation of these ratios are detailed in the original source, which examines the selectivity of M-cholinoblocking activity. These values highlight the quantitative assessment of this compound's pharmacological profile. pharmaffiliates.com

Integration of this compound Research into Broader Chemical Biology Contexts

Research on this compound is intrinsically linked to broader chemical biology contexts, particularly within the realm of G protein-coupled receptor (GPCR) pharmacology and drug discovery. Its primary significance stems from its role as a key intermediate in the synthesis of Trospium Chloride, a quaternary ammonium (B1175870) antimuscarinic agent used clinically for the treatment of overactive bladder. nih.govnih.gov This connection positions this compound research within the pipeline of developing and understanding anticholinergic agents.

The study of this compound contributes to:

Structure-Activity Relationship (SAR) Studies: As a synthetic precursor, this compound provides a foundational scaffold for understanding how structural modifications impact muscarinic receptor affinity and selectivity. By comparing the pharmacological properties of this compound with those of Trospium Chloride and other related compounds, researchers can delineate critical structural features responsible for their activity.

GPCR Ligand Discovery: this compound's muscarinic activity contributes to the larger effort of identifying and characterizing novel ligands for GPCRs. Understanding its binding characteristics can inform the design of new chemical entities targeting muscarinic receptors for various therapeutic applications.

Chemical Probe Development: The detailed pharmacological characterization of this compound, including its selectivity, can lead to its development as a valuable chemical probe. Such probes are essential tools in chemical biology for dissecting complex biological processes and validating therapeutic targets.

Synthetic Methodology Advancements: The synthesis of this compound, particularly for industrial production of Trospium Chloride, drives innovation in synthetic organic chemistry. Efforts to develop more efficient, cost-effective, and environmentally friendly synthetic routes for this compound contribute to the broader field of sustainable chemical synthesis.

Future Directions in this compound Analytical and Synthetic Research

Future research directions for this compound encompass both analytical and synthetic advancements, driven by the need for improved characterization, quality control, and the potential for novel derivative synthesis.

Analytical Research: Given this compound's role as an intermediate and its identification as "Trospium Chloride - Impurity B," pharmaffiliates.comsynthinkchemicals.comsynzeal.comchemicea.com future analytical research will likely focus on:

Enhanced Purity Profiling: Developing highly sensitive and selective analytical methods, such as advanced liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS), to precisely quantify this compound and its related impurities in Trospium Chloride formulations. This ensures product quality and compliance with regulatory guidelines.

Stereoisomeric Analysis: Given the potential for stereoisomers in complex bicyclic structures, advanced chiral chromatography techniques (e.g., chiral HPLC, SFC) could be developed to separate and quantify specific this compound stereoisomers, if their individual biological activities or synthetic implications warrant it.

Degradation Pathway Studies: Investigating the stability of this compound under various conditions (e.g., light, temperature, pH) and identifying its degradation products using sophisticated analytical techniques. This is crucial for understanding its shelf-life and handling requirements.

Synthetic Research: Future synthetic efforts for this compound will likely concentrate on:

Green Chemistry Approaches: Developing more sustainable and environmentally friendly synthetic routes that reduce the use of hazardous reagents and solvents, minimize waste generation, and improve energy efficiency. Patent literature already highlights efforts to avoid problematic reagents like phosphorus pentachloride (PCl5) and pyridine. synthinkchemicals.comchemicea.com

Novel Analog Synthesis: Exploring the synthesis of this compound analogs with subtle structural modifications. These analogs could be used in further structure-activity relationship (SAR) studies to fine-tune muscarinic receptor selectivity, investigate new binding modes, or develop novel chemical probes for muscarinic receptor biology. This could involve modifying the diphenylacetic acid moiety or the azabicyclo[3.2.1]octane core.

These future directions underscore this compound's continued importance in both the practical synthesis of pharmaceuticals and the fundamental understanding of muscarinic receptor pharmacology.

Q & A

Q. How can machine learning enhance predictive modeling of this compound’s pharmacokinetic-pharmacodynamic (PK-PD) relationships?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.